molecular formula C8H9BrIN B12064652 4-Bromo-2-ethyl-6-iodoaniline

4-Bromo-2-ethyl-6-iodoaniline

Cat. No.: B12064652
M. Wt: 325.97 g/mol
InChI Key: DXGAGMFBYXLUJG-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-6-iodoaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound is characterized by the presence of bromine, ethyl, and iodine substituents on the benzene ring, making it a halogenated aniline derivative. Its molecular formula is C8H9BrIN, and it is used in various chemical synthesis processes due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethyl-6-iodoaniline typically involves multi-step reactions starting from simpler aniline derivatives. One common method involves the bromination and iodination of 2-ethyl aniline. The process can be summarized as follows:

    Bromination: 2-Ethyl aniline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position.

    Iodination: The brominated product is then subjected to iodination using iodine and an oxidizing agent such as hydrogen peroxide to introduce the iodine atom at the 6-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethyl-6-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Oxidized derivatives such as nitro compounds.

    Reduction Products: Reduced derivatives such as amines.

Scientific Research Applications

4-Bromo-2-ethyl-6-iodoaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-6-iodoaniline depends on its application. In chemical reactions, the presence of halogen atoms makes it a good candidate for electrophilic aromatic substitution reactions. The ethyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    4-Bromo-2-iodoaniline: Similar structure but lacks the ethyl group.

    2-Iodoaniline: Contains only the iodine substituent.

    4-Bromoaniline: Contains only the bromine substituent.

Uniqueness: 4-Bromo-2-ethyl-6-iodoaniline is unique due to the combination of bromine, ethyl, and iodine substituents, which impart distinct reactivity and properties. The presence of both bromine and iodine allows for selective functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

4-Bromo-2-ethyl-6-iodoaniline is a halogenated aniline derivative characterized by the presence of bromine, iodine, and an ethyl group on its aromatic ring. This compound has garnered attention in various fields including medicinal chemistry, organic synthesis, and biological research due to its unique chemical properties and potential biological activities.

The molecular formula for this compound is C8_8H9_9BrIN, with a molecular weight of approximately 292.06 g/mol. The presence of halogen substituents (bromine and iodine) enhances its reactivity, making it suitable for various chemical transformations such as nucleophilic substitutions and coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The halogen atoms can facilitate electrophilic aromatic substitution reactions, while the amino group (-NH2_2) can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound have shown significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 62.5 to 78.12 µg/mL against E. coli and E. faecalis .
  • Anticancer Potential : In vitro studies have demonstrated that halogenated anilines can exhibit antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For instance, related compounds showed IC50_{50} values of 226 µg/mL against HeLa cells .
  • Enzyme Inhibition : Compounds within this class may act as inhibitors for specific enzymes involved in disease processes. For example, some halogenated anilines have been shown to interact with the active site of key proteins in bacterial resistance mechanisms .

Case Studies

Several case studies highlight the biological applications of similar compounds:

  • Study on Antimicrobial Activity : A study investigated the antibacterial properties of various halogenated anilines, revealing that modifications in substituents significantly influence their efficacy against resistant strains of bacteria . The study utilized molecular docking techniques to elucidate the binding affinities of these compounds to bacterial proteins.
  • Anticancer Research : Another study focused on the antiproliferative effects of halogenated anilines on cancer cell lines. The results indicated that structural variations could enhance cytotoxicity, suggesting potential pathways for drug development .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

CompoundAntibacterial Activity (MIC µg/mL)Anticancer Activity (IC50_{50} µg/mL)
4-Bromoaniline70200
4-Iodoaniline65180
This compound 62.5 226

Properties

Molecular Formula

C8H9BrIN

Molecular Weight

325.97 g/mol

IUPAC Name

4-bromo-2-ethyl-6-iodoaniline

InChI

InChI=1S/C8H9BrIN/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,11H2,1H3

InChI Key

DXGAGMFBYXLUJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)I)N

Origin of Product

United States

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